molecular formula C11H12N2O3 B13240738 2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13240738
M. Wt: 220.22 g/mol
InChI Key: KMBVIKGGBNJPSY-UHFFFAOYSA-N
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Description

2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a dihydropyridine core substituted at position 5 with a partially saturated 1,2,3,6-tetrahydropyridinyl moiety and a carboxylic acid group at position 2. This structure combines rigidity from the aromatic dihydropyridine ring with conformational flexibility from the tetrahydropyridinyl substituent, making it a promising scaffold for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both planar and three-dimensional interactions .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1,5-6,12H,2-4H2,(H,13,14)(H,15,16)

InChI Key

KMBVIKGGBNJPSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

Biological Activity

2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core with both keto and carboxylic acid functionalities. Its molecular formula is C11H14N2O3C_{11}H_{14}N_2O_3 with a molecular weight of 222.24 g/mol. The presence of the tetrahydropyridine moiety enhances its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer activity. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapeutic agent bleomycin in apoptosis induction . This suggests that 2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid may similarly possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. Inhibitors of MPO can potentially mitigate oxidative stress and inflammation . The mechanism involves time-dependent covalent modification of the enzyme, leading to irreversible inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity. For instance, the introduction of different substituents on the tetrahydropyridine ring has been shown to enhance selectivity and potency against specific targets like cholinesterases and monoamine oxidase B . Compounds with two cationic nitrogen atoms exhibited superior inhibition properties.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Antiviral Activity : A study on hydroxypyridone derivatives showed promising results in inhibiting HIV reverse transcriptase and RNase H activities at low micromolar concentrations. This underscores the potential for 2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid in antiviral therapies .
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives possess neuroprotective effects by inhibiting amyloid beta aggregation and tau protein phosphorylation—key processes involved in Alzheimer's disease pathology .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to determine bioavailability and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several pyridine- and dihydropyridine-based derivatives. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent at Position 5 Core Structure Key Features
Target Compound 1,2,3,6-Tetrahydropyridin-4-yl 1,2-Dihydropyridine Partially saturated substituent enhances flexibility; moderate lipophilicity
2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid (10177-08-9) Phenyl 1,2-Dihydropyridine Aromatic substituent increases lipophilicity (LogP ~2.3); reduced solubility
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (677762-39-9) Methyl (at N1 and C5) 1,6-Dihydropyridine Methyl groups enhance metabolic stability; altered tautomerization behavior
2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (Pharmint) Pyridin-4-yl 1,2-Dihydropyridine Fully unsaturated pyridinyl group reduces conformational flexibility

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